molecular formula C10H10N4O2 B13722517 Methyl 1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate

Methyl 1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate

Cat. No.: B13722517
M. Wt: 218.21 g/mol
InChI Key: RQQZLIIKRPFCSF-UHFFFAOYSA-N
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Description

Methyl 1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound belongs to the pyrazolo[3,4-d]pyrimidine family, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-cyclopropyl-3-methyl-1H-pyrazole-5-carboxylic acid with suitable reagents to form the desired pyrazolo[3,4-d]pyrimidine scaffold . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate stands out due to its unique cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature enhances its stability and interaction with molecular targets, making it a promising candidate for further research and development .

Properties

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

methyl 1-cyclopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C10H10N4O2/c1-16-10(15)8-11-4-6-5-12-14(7-2-3-7)9(6)13-8/h4-5,7H,2-3H2,1H3

InChI Key

RQQZLIIKRPFCSF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C2C=NN(C2=N1)C3CC3

Origin of Product

United States

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